TEAD-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

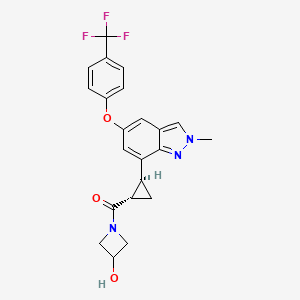

C22H20F3N3O3 |

|---|---|

Molecular Weight |

431.4 g/mol |

IUPAC Name |

(3-hydroxyazetidin-1-yl)-[(1S,2S)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone |

InChI |

InChI=1S/C22H20F3N3O3/c1-27-9-12-6-16(31-15-4-2-13(3-5-15)22(23,24)25)7-18(20(12)26-27)17-8-19(17)21(30)28-10-14(29)11-28/h2-7,9,14,17,19,29H,8,10-11H2,1H3/t17-,19+/m1/s1 |

InChI Key |

KHGVGNIPYOSXFC-MJGOQNOKSA-N |

Isomeric SMILES |

CN1C=C2C=C(C=C(C2=N1)[C@H]3C[C@@H]3C(=O)N4CC(C4)O)OC5=CC=C(C=C5)C(F)(F)F |

Canonical SMILES |

CN1C=C2C=C(C=C(C2=N1)C3CC3C(=O)N4CC(C4)O)OC5=CC=C(C=C5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of TEAD-IN-12: A Novel Oral Inhibitor of the Hippo-YAP Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the ultimate effectors of this pathway, mediating the oncogenic functions of the transcriptional co-activators YAP and TAZ. The development of small molecule inhibitors targeting the YAP-TEAD interaction is a promising therapeutic strategy. This technical guide details the discovery and synthesis of TEAD-IN-12 (also known as 58B), a potent and orally active pan-TEAD inhibitor. We provide an overview of the underlying biological rationale, a summary of its pharmacological properties, detailed experimental methodologies for its characterization, and a step-by-step synthesis protocol.

Introduction: Targeting the Hippo-YAP-TEAD Axis in Cancer

The Hippo signaling pathway is a highly conserved kinase cascade that controls cell proliferation and apoptosis.[1][2] When the pathway is active, the core kinases MST1/2 and LATS1/2 phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[3][4] In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ.[5] In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth, proliferation, and survival.[1][5]

The interaction between YAP/TAZ and TEAD is a critical node for oncogenic signaling, making it an attractive target for therapeutic intervention.[6] Direct inhibition of this protein-protein interaction (PPI) offers a promising strategy to suppress the transcriptional output of the Hippo pathway in cancer cells. Several approaches have been pursued to develop TEAD inhibitors, including molecules that bind to the central lipid pocket of TEAD, thereby allosterically inhibiting the YAP/TAZ interaction.[7] this compound is a novel, orally bioavailable small molecule that potently inhibits the activity of TEAD transcription factors.[8][9]

Discovery of this compound (58B)

The discovery of this compound is detailed in the patent application WO2024067773A1. While specific details of the initial screening campaign are not publicly available, the discovery process for such inhibitors typically involves a multi-step approach.

High-Throughput Screening (HTS)

The process likely began with a high-throughput screen of a diverse chemical library to identify compounds that disrupt the YAP-TEAD interaction. A common assay for this is a biochemical proximity assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen. These assays measure the proximity of tagged YAP and TEAD proteins, and a decrease in signal indicates disruption of their interaction.

Hit-to-Lead Optimization

Following the identification of initial "hits" from the HTS, a process of hit-to-lead optimization would be undertaken. This involves medicinal chemistry efforts to synthesize analogs of the hit compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability). This iterative process of design, synthesis, and testing would have led to the identification of the pyrazolopyrimidine scaffold of this compound.

Pharmacological Profile of this compound

This compound is characterized as a potent, orally active TEAD inhibitor.[8][9] The key pharmacological parameters are summarized in the table below.

| Parameter | Value | Reference |

| Compound Name | This compound (58B) | [8][9] |

| Target | Pan-TEAD | [8][9] |

| IC50 | <100 nM | [8][9] |

| Oral Bioavailability | Orally active | [8][9] |

| Half-life (mouse) | 3.6 hours | [8][9] |

| Molecular Formula | C22H20F3N3O3 | [8][9] |

| Molecular Weight | 431.41 g/mol | [8][9] |

| CAS Number | 3034813-66-3 | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments typically used in the discovery and characterization of TEAD inhibitors like this compound.

Biochemical Assay: TR-FRET for YAP-TEAD Interaction

This assay is used to quantify the inhibitory effect of compounds on the YAP-TEAD protein-protein interaction.

Materials:

-

Recombinant human TEAD protein (e.g., TEAD4) fused to a donor fluorophore (e.g., Terbium cryptate).

-

A peptide derived from the TEAD-binding domain of YAP fused to an acceptor fluorophore (e.g., d2).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

384-well low-volume microplates.

-

Test compounds (e.g., this compound) serially diluted in DMSO.

Procedure:

-

Add 2 µL of serially diluted test compound to the wells of a 384-well plate.

-

Add 4 µL of the TEAD-donor fusion protein solution to each well.

-

Add 4 µL of the YAP-acceptor peptide solution to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at a suitable wavelength (e.g., 340 nm).

-

Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based Assay: TEAD-Responsive Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit TEAD-dependent transcription in a cellular context.

Materials:

-

A cancer cell line with a dysregulated Hippo pathway (e.g., NCI-H226, a mesothelioma cell line with an NF2 mutation).

-

A luciferase reporter plasmid containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase expression (e.g., 8xGTIIC-luciferase).

-

A control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Dual-luciferase reporter assay system.

-

Test compounds.

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with serial dilutions of the test compound.

-

Incubate for another 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition relative to DMSO-treated control cells and determine the IC50 values.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of a compound to its target protein in cells.

Materials:

-

Cancer cell line of interest.

-

Test compound.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

-

Centrifuge.

-

PCR tubes and a thermal cycler.

-

SDS-PAGE and Western blotting reagents.

-

An antibody specific to the TEAD protein.

Procedure:

-

Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS with protease inhibitors and lyse them.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures in a thermal cycler for a few minutes.

-

Cool the samples and centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble TEAD protein in each sample by SDS-PAGE and Western blotting using a TEAD-specific antibody.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vivo Efficacy Study in a Xenograft Model

This type of study evaluates the anti-tumor activity of the compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

A cancer cell line that forms tumors in mice (e.g., NCI-H226).

-

Test compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Inject the cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., this compound) or vehicle orally to the respective groups at a predetermined dose and schedule.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as a measure of general toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

Synthesis of this compound

The chemical synthesis of this compound, which has a pyrazolopyrimidine core, can be accomplished through a multi-step synthetic route. While the exact route from the patent is not detailed here, a plausible synthetic pathway for a similar pyrazolopyrimidine scaffold is outlined below. The synthesis of pyrazolopyrimidines often involves the condensation of a substituted pyrazole with a β-ketoester or a similar three-carbon electrophile.

General Synthetic Scheme for a Pyrazolopyrimidine Core:

Caption: General synthetic route to pyrazolopyrimidine core structures.

Detailed Synthesis Steps (Hypothetical Route):

-

Step 1: Synthesis of the Aminopyrazole Intermediate. A substituted hydrazine is reacted with a suitable diketone or β-ketoester in a solvent such as ethanol, often with catalytic acid, to form the corresponding aminopyrazole derivative.

-

Step 2: Formation of the Pyrazolopyrimidine Core. The aminopyrazole is then reacted with a 1,3-dielectrophilic species, such as a β-ketoester or malondialdehyde equivalent, under cyclization conditions. This reaction is typically carried out at elevated temperatures in a solvent like acetic acid or a high-boiling alcohol.

-

Step 3: Functional Group Interconversion and Final Assembly. The pyrazolopyrimidine core is then further functionalized. This may involve reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), and amide bond formations to install the necessary substituents to arrive at the final this compound structure.

Signaling Pathways and Experimental Workflows

The Hippo Signaling Pathway

Caption: The Hippo signaling pathway and the mechanism of action of this compound.

TEAD Inhibitor Discovery Workflow

Caption: A typical drug discovery workflow for identifying TEAD inhibitors.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cancers with a dysregulated Hippo pathway. Its oral bioavailability and potent inhibition of the YAP-TEAD interaction make it a valuable tool for further preclinical and potentially clinical investigation. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the discovery and characterization of novel TEAD inhibitors. Further research into the precise mechanism of action and the full therapeutic potential of this compound is warranted.

References

- 1. Activation mechanisms of the Hippo kinase signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hippo Signaling Pathway in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

TEAD-IN-12 mechanism of action in Hippo pathway

An In-Depth Technical Guide to the Mechanism of Action of TEAD-IN-12 in the Hippo Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of tissue growth, and its dysregulation is a key driver in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of this pathway. When the Hippo pathway is inactive, the coactivators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, inhibiting the TEAD-YAP/TAZ interaction has become a major focus for oncology drug development.

This compound (also known as 58B) is an orally active, potent TEAD inhibitor with a reported IC50 of less than 100 nM.[1][2] While detailed public data on this compound is limited, it belongs to a class of inhibitors that function by targeting the highly conserved central lipid pocket of TEAD proteins. This guide will detail the mechanism of action of this class of inhibitors, using this compound as a key example, and provide the quantitative data, experimental methodologies, and pathway visualizations required for a comprehensive technical understanding.

The Hippo Pathway and the Role of TEAD

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). This phosphorylation leads to their sequestration in the cytoplasm and subsequent degradation.[3][4]

In many cancers, particularly those with mutations in upstream Hippo pathway components like Neurofibromin 2 (NF2), this kinase cascade is inactive.[5] This allows unphosphorylated YAP and TAZ to accumulate in the nucleus, where they bind to TEAD transcription factors (TEAD1-4). The resulting YAP/TAZ-TEAD complex then recruits other factors to activate the transcription of target genes, such as CTGF and CYR61, which drive tumor growth, metastasis, and therapy resistance.[3][4][5]

Mechanism of Action: TEAD Palmitoylation Pocket Inhibition

TEAD proteins contain a central, hydrophobic lipid-binding pocket. A critical post-translational modification, S-palmitoylation, occurs at a conserved cysteine residue within this pocket.[6] This lipid modification is essential for the stability of TEAD proteins and for mediating the interaction with YAP/TAZ.[5][6][7]

This compound and similar small molecules are designed to occupy this central lipid pocket.[6][8][9] By binding within this pocket, these inhibitors function through one or more of the following mechanisms:

-

Allosteric Inhibition of YAP/TAZ Interaction: The binding of the inhibitor to the lipid pocket induces a conformational change in the TEAD protein that prevents its interaction with YAP or TAZ. This is an allosteric mechanism, as the inhibitor does not directly compete with YAP/TAZ at their binding interface.[7][8]

-

Inhibition of Palmitoylation: The inhibitor physically blocks the conserved cysteine residue, preventing the covalent attachment of palmitate. The absence of this lipid modification disrupts TEAD's transcriptional activity.[5][10]

-

Protein Destabilization: By preventing palmitoylation, which is critical for TEAD stability, these inhibitors can lead to the degradation of TEAD proteins.[5][7]

This multi-pronged mechanism effectively shuts down TEAD-dependent transcription, leading to the suppression of cancer cell proliferation.

Quantitative Data

While specific biochemical data for this compound is not extensively published beyond an IC50 of <100 nM, the following table summarizes publicly available potency data for other well-characterized TEAD palmitoylation pocket inhibitors.[1][2] This provides a comparative landscape for this class of compounds.

| Compound | Target/Assay | Method | Potency Value | Reference |

| This compound (58B) | TEAD | Not Specified | IC50 < 100 nM | [1][2] |

| VT-107 | pan-TEAD auto-palmitoylation | Biochemical Assay | IC50 = 4.93 nM | [11] |

| K-975 | Proliferation (NF2-null cells) | Cell-based Assay | IC50 ≈ 10-100 nM | [8][12] |

| GNE-7883 | Proliferation (OVCAR-8 cells) | Cell-based Assay | EC50 = 115 nM | [13] |

| GNE-7883 | Proliferation (NCI-H226 cells) | Cell-based Assay | EC50 = 333 nM | [13] |

| MYF-03-176 | TEAD Transcriptional Activity | Luciferase Reporter Assay | IC50 = 11 nM | [14] |

| DC-TEAD3in03 | TEAD3 auto-palmitoylation | Biochemical Assay | IC50 = 0.16 µM | [7] |

Experimental Protocols

The characterization of TEAD inhibitors like this compound involves a cascade of biochemical and cell-based assays to confirm target engagement, mechanism of action, and cellular efficacy.

Protocol: TEAD-YAP Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between TEAD and YAP.

-

Reagents & Materials:

-

Recombinant His-tagged TEAD protein (YAP-binding domain).

-

Biotinylated YAP peptide corresponding to the TEAD-binding domain.

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 0.01% Tween-20, 1 mM DTT.[15]

-

Terbium (Tb)-conjugated anti-His antibody (FRET donor).

-

Streptavidin-d2 (FRET acceptor).

-

384-well low-volume assay plates.

-

Test compounds (e.g., this compound) serially diluted in DMSO.

-

-

Procedure:

-

Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the assay wells.

-

Add 4 µL of His-TEAD protein (final concentration ~5 nM) to each well and incubate for 30 minutes at room temperature.[15]

-

Add 4 µL of biotinylated YAP peptide (final concentration ~10 nM) to the mixture.

-

Prepare a detection mix containing Tb-anti-His antibody and Streptavidin-d2 in assay buffer.

-

Add 10 µL of the detection mix to each well.

-

Incubate the plate for 60-120 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the 665/620 nm emission ratio for each well.

-

Normalize the data to high (DMSO vehicle) and low (no YAP peptide) controls.

-

Plot the normalized response against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: 8xGTIIC-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the TEAD-YAP complex.

-

Reagents & Materials:

-

Hippo-deficient cancer cell line (e.g., NCI-H226, NF2-null).

-

8xGTIIC-luciferase reporter plasmid (contains tandem TEAD binding sites driving firefly luciferase expression).

-

Renilla luciferase plasmid (for normalization).

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Dual-Luciferase Reporter Assay System.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed NCI-H226 cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well.

-

After 24 hours, co-transfect the cells with the 8xGTIIC-luciferase and Renilla luciferase plasmids according to the manufacturer's protocol.

-

After another 24 hours, replace the medium with fresh medium containing serially diluted this compound or DMSO vehicle.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the Dual-Luciferase Reporter Assay System.

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Normalize these ratios to the DMSO-treated control wells.

-

Plot the normalized transcriptional activity against the logarithm of compound concentration to calculate the IC50 value.

-

Protocol: Cell Proliferation Assay (CellTiter-Glo®)

This assay assesses the functional impact of TEAD inhibition on cancer cell viability and proliferation.

-

Reagents & Materials:

-

Hippo-deficient cancer cell line (e.g., NCI-H226) and a Hippo-proficient control line (e.g., NCI-H28).

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Opaque-walled 96-well cell culture plates.

-

-

Procedure:

-

Seed both cell lines into separate 96-well plates at a low density (e.g., 2,000 cells/well).

-

Allow cells to attach for 24 hours.

-

Treat the cells with a range of concentrations of this compound or DMSO vehicle.

-

Incubate the plates for 5-7 days to allow for multiple cell doublings.

-

At the end of the incubation, equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to the DMSO-treated controls.

-

Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition) or EC50 value for each cell line. Comparing the potency between the Hippo-deficient and proficient lines demonstrates selectivity.

-

Conclusion

This compound represents a promising therapeutic agent that targets the core transcriptional machinery of the Hippo pathway. By binding to the TEAD lipid pocket, it and other inhibitors in its class allosterically disrupt the oncogenic TEAD-YAP/TAZ complex, offering a robust strategy for treating cancers with aberrant Hippo signaling. The methodologies outlined in this guide provide a framework for the continued evaluation and development of this important new class of targeted cancer therapies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. WO2023224545A2 - Tead targeting compounds and methods thereof - Google Patents [patents.google.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]

- 7. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of GNE-7883, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Structure-Activity Relationship of TEAD-IN-12

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway, a critical regulator of cell proliferation and organ size, is frequently dysregulated in various cancers. The interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors is a key downstream event in this pathway and a compelling target for therapeutic intervention. TEAD-IN-12 has emerged as a potent, orally active inhibitor of TEAD. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols for key biological assays, and visualizes the relevant signaling pathway and experimental workflows to facilitate further research and development in this area.

The Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the oncoproteins YAP and TAZ. In many cancers, this pathway is inactivated, leading to the nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation, survival, and tumorigenesis. Therefore, inhibiting the interaction between YAP/TAZ and TEAD is a promising strategy for cancer therapy.

Figure 1: Simplified Hippo-YAP/TAZ-TEAD Signaling Pathway.

Structure-Activity Relationship (SAR) of this compound Analogs

This compound (also known as compound 58B) is a potent TEAD inhibitor with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM in cellular assays.[1][2] Analysis of a series of benzoheterocyclic analogs, as disclosed in patent WO2024067773A1, provides initial insights into the structure-activity relationships governing their anti-proliferative effects.[3]

| Compound | General Structure | R Group | Anti-proliferative IC50 (NCI-H226 cells) |

| This compound (Compound 35) | Benzoheterocycle | Specific combination | < 100 nM |

| Analog 1 | Benzoheterocycle | Variation 1 | > 100 nM |

| Analog 2 | Benzoheterocycle | Variation 2 | > 100 nM |

Note: The specific chemical structures are detailed in patent WO2024067773A1. This table provides a conceptual summary of the SAR data.

Experimental Protocols

The following are detailed protocols for key assays used in the characterization of TEAD inhibitors like this compound.

TEAD Reporter Gene Assay

This assay quantifies the transcriptional activity of TEAD in a cellular context.

Figure 2: Experimental workflow for the TEAD reporter gene assay.

Methodology:

-

Cell Culture: Utilize a stable cell line, such as MCF7, engineered to express a luciferase reporter gene under the control of TEAD-responsive elements.[4][5][6]

-

Seeding: Plate the cells in a 96-well plate at a density of approximately 35,000 cells per well and incubate overnight.[4][5]

-

Compound Addition: Treat the cells with a serial dilution of the test compound.

-

Incubation: Incubate the cells for 5-6 hours at 37°C.[5]

-

Lysis and Signal Detection: Add a luciferase detection reagent to lyse the cells and initiate the luminescent reaction.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.[1][4]

TEAD Palmitoylation Assay

This biochemical assay determines the ability of a compound to inhibit the S-palmitoylation of TEAD, a critical post-translational modification for its stability and interaction with YAP/TAZ.

Figure 3: Experimental workflow for the TEAD palmitoylation assay.

Methodology:

-

Metabolic Labeling: Incubate cells expressing TEAD with an alkyne-functionalized palmitate analog in the presence of the test compound.[7][8]

-

Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate TEAD protein.[7]

-

Click Chemistry: Covalently attach a biotin-azide tag to the alkyne-palmitate incorporated into TEAD via a copper-catalyzed click reaction.[7][8]

-

Detection: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the biotinylated (palmitoylated) TEAD using fluorescently labeled streptavidin.[7][8]

YAP/TAZ-TEAD Protein-Protein Interaction (PPI) Assay

A variety of assays can be employed to directly measure the interaction between YAP/TAZ and TEAD. A split-luciferase assay is a common and sensitive method.

Methodology (Split-Luciferase):

-

Construct Generation: Create expression constructs for YAP/TAZ fused to one fragment of a split-luciferase enzyme (e.g., SmBiT) and TEAD fused to the complementary fragment (e.g., LgBiT).

-

Co-transfection: Co-transfect these constructs into a suitable cell line (e.g., HEK293).

-

Compound Treatment: Add the test compounds to the transfected cells.

-

Signal Detection: Add the luciferase substrate and measure the luminescence. A decrease in signal indicates disruption of the YAP/TAZ-TEAD interaction.[9]

Conclusion

This compound represents a promising starting point for the development of novel anti-cancer therapeutics targeting the Hippo pathway. The SAR data, though currently limited in the public domain, highlights key structural features that can be optimized to improve potency and drug-like properties. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and development of TEAD inhibitors. Further investigation into the SAR of this and other chemical scaffolds will be crucial for advancing these promising therapeutic agents toward clinical application.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Role of TEAD-IN-12 in YAP/TAZ Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers, making its downstream effectors, Yes-associated protein (YAP) and its paralog TAZ, attractive therapeutic targets. YAP and TAZ are transcriptional co-activators that, upon translocation to the nucleus, bind to the TEA domain (TEAD) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. The interaction between YAP/TAZ and TEAD is essential for their oncogenic activity. A key regulatory feature of TEAD transcription factors is their autopalmitoylation at a conserved cysteine residue within a central hydrophobic pocket. This post-translational modification is crucial for the stable interaction with YAP/TAZ. TEAD-IN-12 is a potent, orally active small molecule inhibitor that targets this TEAD palmitoylation pocket, thereby disrupting the YAP/TAZ-TEAD interaction and downstream signaling. This guide provides an in-depth overview of the mechanism of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

The YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, leads to the phosphorylation and subsequent cytoplasmic retention and degradation of YAP and TAZ.[1][2] In the "Hippo-off" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[2][3] This complex then recruits other co-activators to initiate the transcription of target genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[4]

A critical step for the formation of a stable and functional YAP/TAZ-TEAD complex is the autopalmitoylation of TEAD proteins.[5][6] A palmitate molecule forms a thioester bond with a conserved cysteine residue located in a deep hydrophobic central pocket of the TEAD protein.[5][7] This modification is thought to induce a conformational change that enhances the binding affinity for YAP and TAZ.[8] Small molecules that occupy this palmitate-binding pocket can therefore allosterically inhibit the TEAD-YAP/TAZ interaction.[8]

Quantitative Data for TEAD Inhibitors

This compound is a potent inhibitor of TEAD with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM.[1][5] Due to the limited availability of specific quantitative data for this compound in the public domain, this section also includes data from other well-characterized covalent and non-covalent TEAD inhibitors that target the same palmitoylation pocket to provide a comparative context. It is important to note that IC50 and Ki values can vary between different assays and experimental conditions.[9][10][11]

| Compound | Target/Assay | IC50 | Ki | Reference |

| This compound | TEAD | < 100 nM | Not Reported | [1][5] |

| DC-TEADin02 | TEAD Autopalmitoylation | 197 nM | Not Reported | [2] |

| K-975 | YAP1/TAZ-TEAD Interaction | Not Reported | Not Reported | [12] |

| MYF-03-176 | TEAD Transcriptional Activity | 11 nM | Not Reported | [1] |

| MYF-03-176 | TEAD1 | 47 nM | Not Reported | [1] |

| MYF-03-176 | TEAD3 | 32 nM | Not Reported | [1] |

| MYF-03-176 | TEAD4 | 71 nM | Not Reported | [1] |

| YAP-TEAD-IN-1 (peptide) | YAP-TEAD Interaction | 25 nM | Not Reported | [1] |

| YAP-TEAD-IN-1 (peptide) | Binding to TEAD1 | Not Reported | 15 nM (Kd) | [1] |

| TEAD-IN-20 | TEAD4 FRET | 21 nM | Not Reported | [1][5] |

| TEAD-IN-20 | TEAD4 MCF7-Tead Cells | 44 nM | Not Reported | [1][5] |

| VT104 | TEAD1 Palmitoylation | Not Reported | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize TEAD inhibitors like this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for TEAD-YAP Interaction

This assay quantitatively measures the disruption of the TEAD-YAP protein-protein interaction by an inhibitor.

Materials:

-

GST-tagged TEAD protein (YAP-binding domain)

-

Biotinylated YAP peptide (containing the TEAD-binding domain)

-

Terbium (Tb)-labeled anti-GST antibody (Donor)

-

Europium (Eu)-labeled Streptavidin (Acceptor)

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of all proteins, peptides, and the test compound in the assay buffer.

-

Compound Titration: Perform serial dilutions of this compound in assay buffer to create a concentration gradient.

-

Assay Reaction:

-

In each well of the 384-well plate, add the GST-TEAD protein and the Tb-labeled anti-GST antibody.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO).

-

Add the biotinylated YAP peptide and Eu-labeled Streptavidin.

-

The final volume in each well should be consistent (e.g., 20 µL).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Data Acquisition: Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission at ~615 nm (for Terbium) and ~665 nm (for Europium). A time delay (e.g., 50-100 µs) is used to reduce background fluorescence.

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Luciferase Reporter Assay for TEAD Transcriptional Activity

This cell-based assay measures the transcriptional activity of TEAD, which is dependent on its interaction with YAP/TAZ.

Materials:

-

Mammalian cell line with an active Hippo pathway (e.g., HEK293T, NCI-H226)

-

TEAD-responsive reporter plasmid (e.g., 8xGTIIC-luciferase, containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase expression)

-

Control plasmid with a constitutively expressed Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound or other test compounds

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in a 96-well plate.

-

Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis:

-

Remove the medium and wash the cells with PBS.

-

Add passive lysis buffer to each well and incubate at room temperature with gentle shaking to lyse the cells.

-

-

Luciferase Assay:

-

Transfer the cell lysate to a white-walled luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence again.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

-

Fit the data to determine the IC50 value.

-

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells, particularly those known to be dependent on YAP/TAZ-TEAD signaling.

Materials:

-

Cancer cell line (e.g., NF2-deficient mesothelioma cell line like NCI-H226)

-

This compound or other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, MTS, or resazurin)

-

96-well clear or opaque-walled plates (depending on the assay)

-

Plate reader (spectrophotometer or luminometer)

Procedure (using a luminescent ATP-based assay as an example):

-

Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Assay:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well (e.g., CellTiter-Glo®).

-

Mix the contents by orbital shaking for a few minutes to induce cell lysis.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the luminescence signal to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which represents the concentration of the inhibitor that reduces cell viability by 50%.

-

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by the dysregulation of the Hippo-YAP/TAZ pathway. By targeting the central palmitoylation pocket of TEAD, it effectively disrupts the crucial interaction with the transcriptional co-activators YAP and TAZ, leading to the downregulation of pro-survival genes and the inhibition of cancer cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other similar inhibitors, enabling researchers to further investigate their therapeutic potential. Future studies should focus on elucidating the precise pharmacokinetic and pharmacodynamic properties of this compound in preclinical models to pave the way for its potential clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DC-TEADin02 | TEAD inhibitor | Probechem Biochemicals [probechem.com]

- 3. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]

- 12. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]

The Role of TEAD-IN-12 in Targeting Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a pivotal player in cancer development and progression. Its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), are frequently hyperactivated in various malignancies. Nuclear translocation of YAP/TAZ and their subsequent interaction with the TEAD (TEA Domain) family of transcription factors (TEAD1-4) drive a pro-oncogenic transcriptional program. This program governs crucial cellular processes including proliferation, survival, and epithelial-mesenchymal transition (EMT).[1]

Of particular interest to cancer therapy is the role of the YAP/TAZ-TEAD axis in maintaining the cancer stem cell (CSC) phenotype. CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are implicated in tumor initiation, metastasis, and resistance to conventional therapies. The YAP/TAZ-TEAD complex is known to regulate the expression of genes associated with stemness, thereby contributing to the persistence and recurrence of cancer.

TEAD-IN-12 is a potent, orally active small molecule inhibitor that targets the TEAD family of transcription factors. By disrupting the interaction between YAP/TAZ and TEAD, this compound presents a promising therapeutic strategy to abrogate the oncogenic functions driven by this pathway, with a particular focus on the eradication of cancer stem cells. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on cancer stem cells, supported by quantitative data from preclinical studies on representative TEAD inhibitors and detailed experimental protocols.

The YAP/TAZ-TEAD Signaling Pathway in Cancer Stem Cells

The canonical Hippo pathway involves a kinase cascade that, when active, leads to the phosphorylation and subsequent cytoplasmic sequestration and degradation of YAP and TAZ. However, in many cancers, this pathway is dysregulated, leading to the accumulation of unphosphorylated, active YAP and TAZ in the nucleus. Nuclear YAP/TAZ then bind to TEAD transcription factors, which are the primary mediators of their transcriptional output. This complex then recruits other co-factors to initiate the transcription of target genes that promote cancer stem cell properties.

Quantitative Data on the Effects of TEAD Inhibitors on Cancer Stem Cells

While specific quantitative data for this compound on cancer stem cells is emerging, studies on other potent TEAD inhibitors provide a strong rationale for its potential efficacy. The following tables summarize key findings from preclinical studies on various TEAD inhibitors, demonstrating their impact on cancer stem cell populations and associated phenotypes.

| Inhibitor | Cancer Cell Line | Assay | Endpoint | Result (IC50 or % Inhibition) | Reference |

| This compound | - | TEAD-dependent reporter | Transcriptional Activity | <100 nM | [2] |

| MGH-CP1 | Huh7 (Liver Cancer) | Tumorsphere Formation | Self-renewal | IC50 = 0.72 µM | [3] |

| MGH-CP12 | Huh7 (Liver Cancer) | Tumorsphere Formation | Self-renewal | IC50 = 0.26 µM | [3] |

| K-975 | NCI-H226 (Mesothelioma) | Cell Proliferation | Viability | IC50 ≈ 10-100 nM (NF2-deficient) | [4] |

| ISM-6331 | MSTO-211H (Mesothelioma) | Cell Proliferation | Viability | IC50 = 50 nM | [5] |

| ISM-6331 | NCI-H226 (Mesothelioma) | Cell Proliferation | Viability | IC50 = 9 nM | [5] |

Table 1: In Vitro Efficacy of TEAD Inhibitors on Cancer Stem Cell Properties. This table highlights the potent inhibitory effects of various TEAD inhibitors on the self-renewal capacity and viability of cancer cells with hyperactivated Hippo pathway signaling.

| Inhibitor | Cancer Model | Administration | Endpoint | Result | Reference |

| K-975 | NCI-H226 Xenograft | 10-300 mg/kg, p.o., bid | Tumor Growth Inhibition | Significant dose-dependent tumor growth suppression | [4] |

| ISM-6331 | MSTO-211H Xenograft | 3, 10, 30 mg/kg, p.o., qd | Tumor Growth Inhibition | 67%, 108%, 105% TGI respectively | [5] |

| SW-682 | FAT1-mutant HNSCC Xenograft | Not specified | Tumor Growth Inhibition | Antitumor response observed | [1] |

Table 2: In Vivo Efficacy of TEAD Inhibitors in Preclinical Cancer Models. This table demonstrates the anti-tumor activity of TEAD inhibitors in animal models, suggesting their potential to target tumor-initiating cells in a physiological context.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of TEAD inhibitors on cancer stem cells.

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells, a hallmark of their stemness.

Protocol:

-

Cell Preparation: Culture cancer cells to 70-80% confluency. Dissociate cells into a single-cell suspension using a gentle enzyme such as TrypLE.

-

Seeding: Count viable cells using a hemocytometer or automated cell counter. Seed a low density of cells (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates (e.g., Corning Costar).

-

Media: Use a serum-free medium supplemented with growth factors such as EGF (20 ng/mL) and bFGF (10 ng/mL), and B27 supplement.

-

Treatment: Add this compound at a range of concentrations to the cell suspension. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

-

Quantification: After the incubation period, count the number of tumorspheres (typically defined as spheres with a diameter > 50 µm) in each well using a microscope. Tumorsphere formation efficiency (TFE) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.

Aldehyde Dehydrogenase (ALDH) Activity Assay

High ALDH activity is a functional marker for cancer stem cells in various tumor types.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the cancer cell line of interest.

-

Staining: Use a commercially available ALDH activity assay kit (e.g., ALDEFLUOR™ kit). Resuspend approximately 1 x 10^6 cells in the assay buffer.

-

Treatment: Divide the cell suspension into test and control tubes. Add the activated ALDH substrate to the test sample. To the control sample, add the activated substrate along with a specific ALDH inhibitor, such as diethylaminobenzaldehyde (DEAB), to establish the baseline fluorescence.

-

Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population in the test sample that is absent in the DEAB-treated control sample.

-

Analysis with this compound: To assess the effect of this compound, pre-treat the cancer cells with the inhibitor for a specified period (e.g., 48-72 hours) before performing the ALDH activity assay. Compare the percentage of ALDH+ cells in the treated versus untreated samples.

Western Blot Analysis of YAP/TAZ-TEAD Pathway Proteins

This technique is used to measure the protein levels of key components of the Hippo pathway and its downstream targets.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., YAP, TAZ, TEAD, CTGF, CYR61) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound and other TEAD inhibitors represent a novel and promising class of targeted therapies for cancers driven by a hyperactivated Hippo-YAP/TAZ pathway. By disrupting the crucial interaction between YAP/TAZ and TEAD, these inhibitors can effectively suppress the transcriptional program that underpins the malignant phenotype, including the maintenance of cancer stem cells. The preclinical data for various TEAD inhibitors strongly support their potential to reduce tumorsphere formation, inhibit the growth of chemoresistant cells, and suppress tumor growth in vivo. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and similar compounds as potent anti-cancer agents targeting the critical population of cancer stem cells. Further research will be crucial to fully elucidate the clinical potential of this therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Preliminary Studies on TEAD Inhibition in Organoid Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the current landscape of preliminary studies involving TEA Domain (TEAD) inhibitors in organoid models, with a conceptual focus on a hypothetical inhibitor, TEAD-IN-12. While specific public data on this compound in organoids is not yet available, this document serves as a framework, outlining the methodologies and data presentation expected in such research. It is designed to guide researchers in the design and interpretation of experiments aimed at evaluating novel TEAD inhibitors in three-dimensional (3D) organoid cultures. The guide details the critical role of the Hippo-YAP/TEAD signaling pathway in cancer, the rationale for targeting TEAD, and standardized protocols for organoid-based drug efficacy studies.

Introduction: The Hippo-YAP/TEAD Signaling Axis and Cancer

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is a key driver in the development and progression of various cancers.[2][3] The core of the Hippo pathway consists of a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[4][5] In many cancers, the Hippo pathway is inactivated, leading to the translocation of YAP/TAZ into the nucleus.[2]

Within the nucleus, YAP and TAZ lack a DNA-binding domain and must associate with transcription factors to regulate gene expression.[6] The primary partners for YAP/TAZ are the TEAD family of transcription factors (TEAD1-4).[6][7] The formation of the YAP/TAZ-TEAD complex is a crucial event that drives the transcription of genes promoting cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[5] Given their central role as the final effectors of the Hippo pathway, TEADs have emerged as highly attractive therapeutic targets for a range of solid tumors.[1][8]

This compound: A Novel TEAD Inhibitor (A Conceptual Framework)

While specific data for this compound in organoid models is not publicly available, we can conceptualize its profile based on existing knowledge of TEAD inhibitors. This compound is described as an orally active TEAD inhibitor with a half-maximal inhibitory concentration (IC50) of less than 100 nM.[9] Such inhibitors are designed to disrupt the interaction between TEAD and its co-activators YAP and TAZ, thereby suppressing the oncogenic transcriptional program.[10] Preliminary studies on a compound like this compound in organoid models would be essential to evaluate its preclinical efficacy and mechanism of action in a patient-relevant 3D context.

Quantitative Data Summary (Hypothetical Data for this compound)

The following tables are templates illustrating how quantitative data from preliminary studies on a TEAD inhibitor like this compound in organoid models would be presented.

Table 1: In Vitro Efficacy of this compound in Patient-Derived Cancer Organoids

| Organoid Line | Cancer Type | IC50 (nM) | Maximum Inhibition (%) |

| PDO-CRC-001 | Colorectal Cancer | 85 | 92 |

| PDO-NSCLC-003 | Non-Small Cell Lung Cancer | 110 | 88 |

| PDO-PDAC-005 | Pancreatic Ductal Adenocarcinoma | 75 | 95 |

| PDO-HNSCC-002 | Head and Neck Squamous Cell Carcinoma | 150 | 85 |

Table 2: Effect of this compound on Target Gene Expression in Colorectal Cancer Organoids (PDO-CRC-001)

| Gene | Function | Fold Change (vs. Vehicle) | P-value |

| CTGF | Proliferation, Angiogenesis | -4.2 | <0.01 |

| CYR61 | Cell Adhesion, Migration | -3.8 | <0.01 |

| BIRC5 | Apoptosis Inhibition | -2.5 | <0.05 |

| Ki67 | Proliferation Marker | -3.1 | <0.01 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections outline standard protocols that would be employed in the study of TEAD inhibitors in organoid models.

Patient-Derived Organoid (PDO) Culture

-

Tissue Acquisition and Digestion: Fresh tumor tissue is obtained from consenting patients and mechanically and enzymatically dissociated to isolate cancer stem cells.[11]

-

Embedding and Seeding: The resulting cell suspension is embedded in a basement membrane extract (e.g., Matrigel) and seeded into multi-well plates.[12]

-

Culture Medium: Organoids are maintained in a specialized medium containing growth factors that support their self-organization and expansion.[11] The composition of the medium is specific to the tissue of origin.

-

Passaging: Established organoids are mechanically or enzymatically dissociated and re-plated for expansion and cryopreservation.[13]

Organoid Viability Assay (Dose-Response Analysis)

-

Seeding: Organoids are seeded in 96-well plates and allowed to establish for 3-4 days.[14]

-

Treatment: A serial dilution of this compound (e.g., 0.1 nM to 10 µM) is added to the culture medium.[14] A vehicle control (e.g., DMSO) is included.

-

Incubation: Organoids are incubated with the compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).[4]

-

Data Analysis: Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis.[3][15]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Treatment: Established organoids are treated with this compound at a concentration near the IC50 value for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Total RNA is isolated from the organoids using a suitable kit.

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA.

-

qRT-PCR: The expression levels of target genes (e.g., CTGF, CYR61, BIRC5) and a housekeeping gene (e.g., GAPDH) are quantified using specific primers and a fluorescent dye-based detection method.[1]

-

Analysis: The relative gene expression is calculated using the delta-delta Ct method.

Immunofluorescence Staining for Protein Localization

-

Fixation and Permeabilization: Organoids are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.[12]

-

Blocking: Non-specific antibody binding is blocked using a suitable blocking solution.

-

Primary Antibody Incubation: Organoids are incubated with primary antibodies against YAP/TAZ and a nuclear counterstain (e.g., DAPI).

-

Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

-

Imaging: Organoids are imaged using a confocal microscope to visualize the subcellular localization of YAP/TAZ.[12][16]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows.

Conclusion and Future Directions

The use of patient-derived organoids represents a significant advancement in preclinical cancer research, offering a more physiologically relevant model system compared to traditional 2D cell cultures.[17] While specific data on this compound in organoid models is not yet available, the conceptual framework and methodologies outlined in this guide provide a clear path for its evaluation. Future studies will be crucial to determine the efficacy of this compound and other TEAD inhibitors in a 3D context, to identify predictive biomarkers of response, and to ultimately translate these promising therapeutic strategies into clinical benefits for cancer patients.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Dose response test of patient-derived cancer organoids to irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hippo pathway effectors YAP, TAZ and TEAD are associated with EMT master regulators ZEB, Snail and with aggressive phenotype in phyllodes breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear phosphoinositide signaling promotes YAP/TAZ-TEAD transcriptional activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt and Src signals converge on YAP‐TEAD to drive intestinal regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene expression in organoids: an expanding horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening drug effects in patient‐derived cancer cells links organoid responses to genome alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]

- 11. Cerebral Organoid Arrays for Batch Phenotypic Analysis in Sections and Three Dimensions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 14. Viability Analysis and High-Content Live-Cell Imaging for Drug Testing in Prostate Cancer Xenograft-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]

TEAD-IN-12: An In-Depth Technical Guide to Target Engagement and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-12, also designated as 58B, is an orally active, small molecule inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors. Developed by Insilico Medicine, this compound has demonstrated potent inhibition of TEAD activity with a half-maximal inhibitory concentration (IC50) of less than 100 nM. As a critical downstream effector of the Hippo signaling pathway, TEAD plays a pivotal role in cell proliferation, survival, and organ size control. Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a known driver in various cancers, making TEAD an attractive therapeutic target. This technical guide provides a comprehensive overview of the target engagement and binding kinetics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Core Data Summary

The following tables summarize the available quantitative data for this compound (58B) and related compounds, offering a clear comparison of their biochemical and cellular activities.

| Compound | Target | Assay Type | Parameter | Value | Cell Line |

| This compound (58B) | TEAD | Cellular Proliferation | IC50 | < 100 nM | N/A |

| Exemplified Compound (WO 2025201397) | TEAD-1 | Thermal Shift | ΔTm | 6.7 °C | N/A |

| Exemplified Compound (WO 2025201397) | TEAD | Cellular Proliferation | IC50 | ≤ 100 nM | NCI-H226 |

Note: Specific binding kinetics data (kon, koff, KD) for this compound are not publicly available at this time. The data presented is based on available patent literature and vendor information.

Mechanism of Action

This compound is a non-covalent inhibitor that targets the central lipid pocket of TEAD proteins. This pocket is essential for the post-translational palmitoylation of a conserved cysteine residue, a modification critical for the stable interaction between TEAD and its co-activators, YAP and TAZ. By occupying this pocket, this compound allosterically prevents the conformational changes required for YAP/TAZ binding, thereby inhibiting the transcription of downstream oncogenic genes.

Understanding the Oral Bioavailability of TEAD-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TEAD-IN-12 is an orally active small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making TEAD an attractive therapeutic target. The oral route of administration is highly desirable for patient compliance and convenience. Therefore, a thorough understanding of the oral bioavailability of this compound is critical for its preclinical and clinical development. This technical guide synthesizes the available information on this compound, provides a framework for assessing its oral bioavailability based on established methodologies, and illustrates the associated biological pathways and experimental workflows.

Introduction to this compound and the Hippo Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Its core components consist of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[3] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis.[3][4] In many cancers, the Hippo pathway is dysregulated, resulting in the constitutive activation of YAP/TAZ-TEAD-mediated transcription.

This compound is a novel inhibitor designed to disrupt the function of TEAD, thereby preventing the oncogenic signaling driven by YAP/TAZ. Its development as an orally active agent underscores the importance of its pharmacokinetic profile in achieving therapeutic efficacy.

Oral Pharmacokinetics of this compound

As of the latest available information, specific quantitative data on the oral bioavailability of this compound, including parameters such as Cmax, Tmax, and AUC, have not been publicly disclosed. However, it is described as an orally active TEAD inhibitor with a reported half-life of 3.6 hours in mice.

To illustrate how such data would be presented, the following tables provide a template for summarizing the pharmacokinetic parameters of this compound following oral and intravenous administration in a preclinical model.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Administration

| Parameter | Value (Unit) | Description |

| Dose | (e.g., 10 mg/kg) | The amount of this compound administered. |

| Cmax | (e.g., µg/mL) | Maximum (or peak) serum concentration that the drug reaches. |

| Tmax | (e.g., hours) | Time at which the Cmax is reached. |

| AUC(0-t) | (e.g., µgh/mL) | Area under the plasma concentration-time curve from time 0 to the last measured time point. |

| AUC(0-inf) | (e.g., µgh/mL) | Area under the plasma concentration-time curve from time 0 to infinity. |

| t1/2 | 3.6 hours | The time required for the concentration of the drug to be reduced by half. |

| F% | (e.g., %) | The fraction of the orally administered dose that reaches systemic circulation. |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous Administration

| Parameter | Value (Unit) | Description |

| Dose | (e.g., 1 mg/kg) | The amount of this compound administered. |

| AUC(0-inf) | (e.g., µg*h/mL) | Area under the plasma concentration-time curve from time 0 to infinity. |

| CL | (e.g., mL/min/kg) | Clearance: the volume of plasma cleared of the drug per unit time. |

| Vd | (e.g., L/kg) | Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| t1/2 | (e.g., hours) | The time required for the concentration of the drug to be reduced by half. |

Experimental Protocols for Determining Oral Bioavailability

The following is a generalized, comprehensive protocol for assessing the oral bioavailability of a small molecule inhibitor like this compound in a rodent model. This protocol is based on standard practices in preclinical pharmacokinetics.[5][6]

3.1. Animal Models

-

Species: Male/Female CD-1 or C57BL/6 mice, 8-10 weeks old.

-

Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water. Animals are fasted overnight prior to dosing.[5]

3.2. Drug Formulation and Administration

-

Oral (PO) Formulation: this compound is suspended in a vehicle suitable for oral gavage, such as 0.5% methylcellulose in water or a solution containing a solubilizing agent like PEG400.

-

Intravenous (IV) Formulation: this compound is dissolved in a vehicle suitable for intravenous injection, such as a solution of saline with a co-solvent like DMSO or ethanol, ensuring complete dissolution and sterility.

-

Administration:

-

Oral: A single dose (e.g., 10 mg/kg) is administered by oral gavage using a ball-tipped feeding needle.

-

Intravenous: A single dose (e.g., 1 mg/kg) is administered via the tail vein.

-

3.3. Sample Collection

-

Blood Sampling: Blood samples (approximately 50-100 µL) are collected from a consistent site (e.g., saphenous vein or via cardiac puncture for terminal collection) at predetermined time points.

-

Time Points (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Time Points (IV): Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

3.4. Bioanalytical Method

-

Technique: Drug concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Method Validation: The assay is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

-

Standard Curve: A standard curve is prepared by spiking known concentrations of this compound into blank plasma.

3.5. Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

-

Parameters Calculated: Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, CL, and Vd are determined.

-

Oral Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

4.1. Hippo Signaling Pathway and this compound Mechanism of Action

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

4.2. Experimental Workflow for Oral Bioavailability Assessment

Caption: A generalized workflow for assessing the oral bioavailability of a test compound.

Conclusion

While specific pharmacokinetic data for this compound remains proprietary, this guide provides a comprehensive framework for understanding and evaluating its oral bioavailability. The provided hypothetical data tables, detailed experimental protocols, and visual diagrams of the relevant biological pathway and experimental workflow serve as a valuable resource for researchers in the field of oncology and drug development. A thorough characterization of the oral pharmacokinetics of this compound will be a critical step in its journey towards potential clinical application as a targeted cancer therapy.

References

- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Intellectual Property Landscape of TEAD-IN-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-12, also identified as compound 58B, is a potent and orally active inhibitor of the TEA Domain (TEAD) family of transcription factors. As key downstream effectors of the Hippo signaling pathway, TEADs play a critical role in cell proliferation, survival, and organ size control. Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a known driver in various cancers, making TEAD inhibitors a promising therapeutic strategy. This technical guide provides a comprehensive overview of the intellectual property surrounding this compound, with a focus on its quantitative data, the experimental protocols used for its characterization, and the core biological pathways it modulates.

Intellectual Property Overview

This compound is disclosed in the patent application WO2024067773A1 , titled "Tead inhibitors and methods of uses thereof." This patent application covers a series of compounds, with this compound (58B) being a specific embodiment. The intellectual property encompasses the composition of matter for these inhibitors, their pharmaceutical compositions, and their methods of use in treating TEAD-dependent diseases, particularly cancer.

Quantitative Data

The following table summarizes the key quantitative data for this compound (58B) as reported in the patent literature and associated sources.

| Parameter | Value | Species | Assay Type | Source |

| IC50 | <100 nM | - | Biochemical Assay | [1][2] |

| Half-life (t1/2) | 3.6 h | Mouse | In vivo PK | [1][2] |

| Oral Activity | Orally Active | Mouse | In vivo | [1][2] |

Signaling Pathway

This compound functions by inhibiting the interaction between TEAD transcription factors and their co-activators, primarily YAP and TAZ. This interaction is a central node in the Hippo signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments likely used in the characterization of this compound, based on standard practices for evaluating TEAD inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for TEAD-YAP Interaction

This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction between TEAD and YAP.

Materials:

-

GST-tagged TEAD protein

-

Biotinylated YAP peptide

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Triton X-100)

-

384-well low-volume microplates

-

This compound or other test compounds

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the microplate.

-

Reagent Preparation: Prepare a master mix of GST-TEAD and biotin-YAP in assay buffer.

-

Incubation: Add the TEAD-YAP mixture to the compound-containing wells and incubate at room temperature for a specified time (e.g., 60 minutes) to allow for compound binding.

-

Detection: Prepare a detection mix containing the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor. Add this mix to the wells.

-